
Azatadine
Overview
Description
Azatadine is a first-generation antihistamine and anticholinergic drug that was synthesized in 1963 by Schering-Plough, a former American pharmaceutical company . It is primarily used to treat symptoms of allergies, such as sneezing, runny nose, and itching . This compound works by blocking the effects of histamine, a naturally occurring chemical in the body that causes allergic symptoms .
Preparation Methods
Azatadine can be synthesized through various methods. This reaction is efficient for synthesizing functionalized azetidines, although it has some inherent challenges . Industrial production methods for this compound typically involve optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Azatadine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Clinical Applications
Allergic Rhinitis Treatment
Azatadine is primarily used in managing allergic rhinitis, where it has demonstrated significant efficacy. A double-blind crossover study involving twenty patients with perennial allergic rhinitis showed that this compound maleate at a dosage of 4 mg daily resulted in notable improvements in clinical symptoms. Sixteen patients reported symptom relief, and skin test weals for histamine provocation diminished significantly post-treatment .
Table 1: Efficacy of this compound in Allergic Rhinitis
Study Reference | Dosage (mg/day) | Patient Count | Improvement (%) | Side Effects |
---|---|---|---|---|
4 | 20 | 80 | Sedation | |
4 (nasal instillation) | 8 | Significant reduction in sneezes | None noted |
Safety and Side Effects
While this compound is generally well-tolerated, some side effects have been reported. Common adverse effects include drowsiness, dizziness, and gastrointestinal disturbances such as dry mouth and constipation. In clinical trials, eight subjects experienced sedation attributed to this compound maleate .
Table 2: Reported Side Effects of this compound
Side Effect | Incidence (%) |
---|---|
Drowsiness | ~40 |
Dizziness | ~15 |
Dry Mouth | ~10 |
Constipation | ~5 |
Comparative Studies
Table 3: Comparison of this compound and Loratadine
Medication | Nasal Symptom Improvement (%) | Non-Nasal Symptom Improvement (%) |
---|---|---|
This compound | 60 | 58 |
Loratadine | 75 | 82 |
Case Studies
A notable case study involved eight individuals undergoing nasal challenges with allergens after pretreatment with this compound. The results were promising, showing a significant reduction in sneezing and histamine levels compared to placebo . This aligns with findings from other studies suggesting this compound's effectiveness in real-world settings.
Mechanism of Action
Azatadine exerts its effects by competing with histamine for histamine H1-receptor sites on effector cells . By blocking these receptors, this compound reduces the intensity of allergic reactions and tissue injury responses involving histamine release . This mechanism helps alleviate symptoms such as congestion, mucosal edema, and irritation .
Comparison with Similar Compounds
Azatadine is similar to other first-generation antihistamines, such as cyproheptadine, chlorpromazine, and trifluoperazine . unlike these drugs, this compound is not used clinically as an anti-psychotic . This compound has been succeeded by second-generation antihistamines like loratadine and desloratadine, which have improved safety profiles and fewer side effects .
Similar compounds include:
- Cyproheptadine
- Chlorpromazine
- Trifluoperazine
- Loratadine
- Desloratadine
This compound’s uniqueness lies in its specific chemical structure and its historical significance as one of the earlier antihistamines developed .
Biological Activity
Azatadine is a tricyclic antihistamine primarily used in the treatment of allergic conditions such as perennial and seasonal allergic rhinitis. Its biological activity is characterized by its ability to inhibit histamine release from mast cells, thereby mitigating allergic responses. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, effects on symptoms, and relevant pharmacological properties.
This compound functions as an H1 receptor antagonist, competing with histamine for binding sites on effector cells. This action reduces the pharmacological effects of histamine, which is responsible for various allergic reactions and tissue injury responses. The compound's dual mechanism also includes antiserotonin activity, which may contribute to its overall efficacy in treating allergies .
In Vitro Studies
Research has demonstrated that this compound significantly inhibits the release of histamine and leukotriene C4 from human mast cells. In vitro experiments showed that this compound could reduce the release of these mediators by 45% and 85%, respectively, following stimulation with anti-IgE antibodies . This inhibition suggests that this compound may effectively control allergic reactions at the cellular level.
In Vivo Studies
In clinical trials, this compound was administered nasally to individuals with allergies. The results indicated a significant reduction in sneezing and other allergy symptoms following antigen exposure. Specifically, this compound pretreatment led to a notable decrease in histamine levels and related enzymes in nasal secretions compared to placebo .
Clinical Efficacy
Several studies have assessed the clinical efficacy of this compound in managing allergy symptoms:
- Study 1 : A randomized controlled trial involving patients with ragweed-induced seasonal rhinitis showed that this compound significantly improved clinical scores related to sneezing, nasal congestion, and rhinorrhea compared to placebo (p < 0.01) .
- Study 2 : In a double-blind study comparing this compound with other antihistamines, it was found that this compound did not impair psychomotor function at standard doses (2 mg and 4 mg), although some impairment was noted at higher doses (8 mg) .
Pharmacokinetics
This compound is well absorbed after oral administration, with hepatic metabolism being the primary route of biotransformation. The pharmacokinetic profile indicates a rapid onset of action, contributing to its effectiveness in acute allergic responses .
Adverse Effects
While generally well-tolerated, this compound may cause transient drowsiness as a side effect. However, significant sedation or impairment has not been commonly reported at therapeutic doses .
Summary of Key Findings
Q & A
Basic Research Questions
Q. What is the molecular mechanism of Azatadine’s antihistamine activity, and how does it compare structurally and functionally to second-generation antihistamines like Loratadine?
Answer: this compound is a first-generation antihistamine that competitively inhibits histamine H₁ receptors (IC₅₀ = 6.5 nM) and exhibits anticholinergic effects (IC₅₀ = 10 nM) . Its chemical structure (C₂₀H₂₂N₂) includes a tricyclic framework, which was chemically modified by adding a chlorine atom and carboxymethyl ester to develop Loratadine, a second-generation antihistamine with reduced sedation . Unlike Loratadine, this compound’s bidirectional receptor binding kinetics contribute to its prolonged elimination half-life (9–12 hours) and broader off-target effects, necessitating careful receptor selectivity assays in preclinical studies .
Q. What are the critical pharmacokinetic parameters of this compound in human subjects, and how do they inform dosing regimens?
Answer: Key parameters include a bioavailability of ~80%, time to peak plasma concentration (Tₘₐₓ) of 4.2–5.3 hours, and a plasma half-life of 9–12 hours . In fasted volunteers, a single 4 mg oral dose achieves a Cₘₐₓ of 3 μg/L, while an 8.8 mg dose yields 5.9 μg/L, demonstrating dose proportionality . Researchers should adjust dosing in hepatic/renal impairment models by reducing initial doses by 30–50% and monitoring plasma levels via HPLC or LC-MS to avoid toxicity .
Advanced Research Questions
Q. How can in vivo experimental models be optimized to evaluate this compound’s efficacy against histamine-induced pathologies?
Answer: Guinea pig models are standard for assessing this compound’s protective effects against histamine-induced bronchoconstriction. Oral PD₅₀ values for dyspnea prevention are 0.009 mg/kg (histamine challenge) and 0.22 mg/kg (mice lethality models) . Researchers should:
- Use aerosolized histamine (1–2 mg/mL) to simulate allergic asthma.
- Measure airway resistance via plethysmography and compare results to positive controls (e.g., Cetirizine).
- Account for interspecies metabolic differences by validating plasma metabolite profiles (e.g., hydroxylated and demethylated derivatives) .
Q. How can molecularly imprinted polymers (MIPs) using this compound as a dummy template improve analytical specificity in drug residue detection?
Answer: this compound’s structural similarity to Cyproheptadine allows its use as a "dummy template" in MIPs to avoid template leakage during solid-phase extraction (SPE). Key steps include:
- Polymerizing methacrylic acid monomers with this compound (1:4 molar ratio) in porogenic solvents (e.g., acetonitrile).
- Validating binding capacity via Scatchard plots and comparing selectivity to non-imprinted polymers.
- Cross-validate using SEM to confirm porous morphology and solvent uptake ratios (~20% improvement vs. non-dummy MIPs) .
Q. How should researchers address contradictions in reported receptor binding affinities for this compound across studies?
Answer: Discrepancies in IC₅₀ values (e.g., H₁ receptor ranging from 6.5 nM to 15 nM) may arise from assay conditions. Mitigation strategies include:
- Standardizing radioligand displacement assays (e.g., [³H]-mepyramine for H₁ receptors) with controlled pH (7.4) and temperature (25°C).
- Validating results using orthogonal methods (e.g., functional assays measuring IP₃ turnover).
- Reporting full experimental details (e.g., membrane preparation, non-specific binding controls) to enhance reproducibility .
Q. What methodological considerations are critical when designing a clinical trial to assess this compound’s long-term efficacy in allergic rhinitis?
Answer:
- Blinding: Use double-blind, placebo-controlled designs with crossover arms to minimize bias.
- Outcome Measures: Include symptom scores (e.g., Total Nasal Symptom Score) and biomarker analysis (e.g., serum histamine/tryptase levels).
- Dosing: Administer 1 mg twice daily for 14 days, aligning with historical efficacy data .
- Ethics: Adhere to protocols for vulnerable populations (e.g., dose adjustments in elderly subjects) .
Q. Data Presentation and Reproducibility
Q. How should researchers structure pharmacological data on this compound to ensure reproducibility and compliance with journal guidelines?
Answer:
- Methods Section: Detail animal models (species, strain, weight), histamine challenge protocols, and statistical tests (e.g., ANOVA with post-hoc Tukey) .
- Results: Use tables to compare PD₅₀ values across studies and figures to illustrate dose-response curves.
- Supplementary Data: Provide raw chromatograms, pharmacokinetic curves, and receptor binding isotherms in appendices .
- Abstracts: Include keywords like "antihistamine," "pharmacokinetics," and "H₁ receptor" for indexing .
Properties
IUPAC Name |
2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2/c1-22-13-10-16(11-14-22)19-18-7-3-2-5-15(18)8-9-17-6-4-12-21-20(17)19/h2-7,12H,8-11,13-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBMTIQKRHYNIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3CCC4=C2N=CC=C4)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3978-86-7 (maleate) | |
Record name | Azatadine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003964816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6022636 | |
Record name | Azatadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Azatadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014857 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Very soluble, 1.13e-01 g/L | |
Record name | Azatadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00719 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Azatadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014857 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Antihistamines such as azatadine appear to compete with histamine for histamine H1- receptor sites on effector cells. The antihistamines antagonize those pharmacological effects of histamine which are mediated through activation of H1- receptor sites and thereby reduce the intensity of allergic reactions and tissue injury response involving histamine release. | |
Record name | Azatadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00719 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
3964-81-6 | |
Record name | Azatadine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3964-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azatadine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003964816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azatadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00719 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Azatadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZATADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94Z39NID6C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Azatadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014857 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
152-154 | |
Record name | Azatadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00719 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.